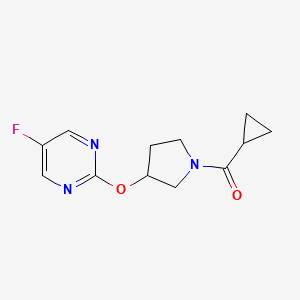
Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Preclinical Profiling
Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is involved in the synthesis of novel compounds with significant biological activities. For instance, a dipolar cycloaddition reaction facilitated the discovery of a P2X7 antagonist clinical candidate, highlighting its role in developing new treatments for mood disorders (Chrovian et al., 2018).
Mechanism of Enzyme Inhibition
Research has also delved into the mechanisms by which cyclopropane-derived inhibitors, including this compound, affect enzyme activities. Studies on methanol dehydrogenase revealed insights into the inhibition process, providing a foundation for developing mechanism-based inhibitors for specific enzyme targets (Frank et al., 1989).
Antibacterial and Antitubercular Activities
The compound has been explored for its antibacterial properties, with research demonstrating the synthesis of derivatives showing potent in vitro and in vivo activities against various bacterial strains. This includes the development of fluoro-naphthyridines and phenyl cyclopropyl methanones, indicating its potential as a backbone for antibiotics (Bouzard et al., 1992), (Dwivedi et al., 2005).
Antagonistic and Agonistic Interactions
This compound's structure has been key in the synthesis of histamine H3-receptor antagonists, underscoring its versatility in drug development aimed at treating a range of conditions (Stark, 2000).
Metabolic Pathway Investigations
Studies on the metabolites of prasugrel, a thienopyridine antiplatelet agent, have shed light on the metabolic pathways involving cyclopropyl derivatives, providing insights into their pharmacokinetic properties and interactions with cytochromes P450 (Rehmel et al., 2006).
properties
IUPAC Name |
cyclopropyl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c13-9-5-14-12(15-6-9)18-10-3-4-16(7-10)11(17)8-1-2-8/h5-6,8,10H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWUKCNTTSTXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

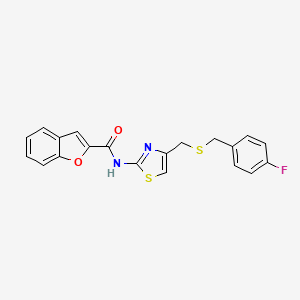
![5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B2685236.png)
![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2685237.png)
![methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2685238.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2685239.png)
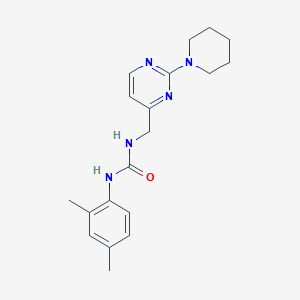
![2-Methoxyphenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2685242.png)



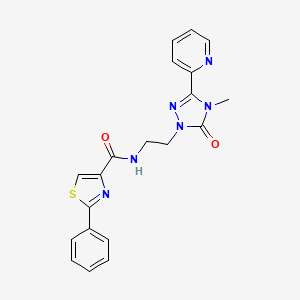
![1-(4-chlorophenyl)-4-morpholino-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2685252.png)
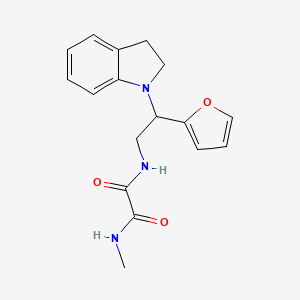
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2685256.png)